4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with 4-methoxybenzoic acid under acidic conditions.
Attachment of the Benzamide Group: The benzothiazole derivative is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzamide with chlorosulfonic acid, followed by neutralization with a base.
Morpholine Substitution: Finally, the sulfonyl chloride intermediate is reacted with 2,6-dimethylmorpholine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzamide and benzothiazole moieties can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution can be promoted by reagents like bromine or iodine.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Sulfide derivatives of the sulfonyl group.
Substitution: Various substituted benzamide and benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It can also be used to investigate the biological activity of benzothiazole derivatives.
Medicine
Medically, this compound has potential as a therapeutic agent. Benzothiazole derivatives are known for their antimicrobial and anticancer properties, and the presence of the sulfonyl group may enhance these effects.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism by which 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the benzothiazole moiety can intercalate with DNA or interact with enzymes. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzamide: Similar structure but with a chlorine substituent instead of a methoxy group.
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-nitrobenzo[d]thiazol-2-yl)benzamide: Contains a nitro group, which can significantly alter its reactivity and biological activity.
Uniqueness
The presence of the methoxy group in 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide makes it unique compared to its analogs. The methoxy group can influence the compound’s electronic properties, potentially enhancing its biological activity and making it a more effective therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-13-11-24(12-14(2)29-13)31(26,27)16-9-7-15(8-10-16)20(25)23-21-22-19-17(28-3)5-4-6-18(19)30-21/h4-10,13-14H,11-12H2,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTKXTDKKRJODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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